3-Methoxythiophene-2-carbaldehyde CAS number and properties
3-Methoxythiophene-2-carbaldehyde CAS number and properties
An In-depth Technical Guide to 3-Methoxythiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Methoxythiophene-2-carbaldehyde (CAS No. 35134-07-7), a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications in medicinal chemistry, particularly as a precursor for advanced pharmaceutical intermediates such as monocarboxylate transporter (MCT) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Properties
3-Methoxythiophene-2-carbaldehyde is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a formyl group at the 2-position. These functional groups make it a versatile reagent for further chemical modifications.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 35134-07-7[1][2] |
| IUPAC Name | 3-methoxythiophene-2-carbaldehyde[1][3] |
| Molecular Formula | C₆H₆O₂S[1][2][4] |
| Molecular Weight | 142.17 g/mol [1][4] |
| InChI Key | KGJDTMQUUPIAEF-UHFFFAOYSA-N[1][5] |
| SMILES | COC1=C(SC=C1)C=O[1] |
| Synonyms | 3-Methoxy-2-thiophenecarboxaldehyde, 2-Formyl-3-methoxythiophene, 3-Methoxy-2-thenaldehyde[6] |
Physicochemical Properties
| Property | Value |
| Appearance | White to pale cream crystals or powder[4][7] |
| Melting Point | 80-84 °C[1][6] |
| Boiling Point | 255.8 ± 20.0 °C (Predicted)[6] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted)[6] |
| Solubility | Slightly soluble in water[1][6] |
| Purity | Commercially available at ≥95% or ≥97%[4][5] |
Synthesis and Purification
The synthesis of 3-Methoxythiophene-2-carbaldehyde is typically achieved via the formylation of a metalated 3-methoxythiophene precursor. The following is a representative experimental protocol based on common synthetic routes for analogous compounds.
Representative Experimental Protocol: Formylation of 3-Methoxythiophene
This procedure involves the lithiation of 3-methoxythiophene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
Materials:
-
3-Methoxythiophene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxythiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Methoxythiophene-2-carbaldehyde as a solid.
Spectroscopic Analysis
The structural identity and purity of 3-Methoxythiophene-2-carbaldehyde are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally similar compounds.[8]
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8-10.0 ppm (singlet) |
| Thiophene proton (H-5) | δ 7.6-7.8 ppm (doublet) | |
| Thiophene proton (H-4) | δ 7.1-7.3 ppm (doublet) | |
| Methoxy protons (-OCH₃) | δ 3.9-4.1 ppm (singlet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 182-185 ppm |
| Thiophene carbons (C-S) | δ 125-165 ppm (multiple signals) | |
| Methoxy carbon (-OCH₃) | δ 55-60 ppm | |
| IR Spectroscopy | C=O stretch (aldehyde) | 1660-1680 cm⁻¹ |
| C-O stretch (methoxy) | 1250-1270 cm⁻¹ | |
| C-H stretch (aromatic) | 3050-3100 cm⁻¹ |
Applications in Drug Development
The primary application of 3-Methoxythiophene-2-carbaldehyde is as a versatile pharmaceutical intermediate.[1][4][6] The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] This compound serves as a valuable starting material for synthesizing more complex molecules with therapeutic potential.
Precursor for Monocarboxylate Transporter (MCT) Inhibitors
A significant area of application is in the development of inhibitors for monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are overexpressed in various solid tumors and are crucial for maintaining pH balance by exporting lactate, a product of anaerobic glycolysis (the Warburg effect).[10][11] Inhibiting MCTs is a novel strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death.[10][11]
3-Methoxythiophene-2-carbaldehyde can be elaborated through multi-step synthesis into bicyclic carboxylates and other complex heterocyclic systems that have shown activity as MCT modulators.[6] Compounds like AZD3965, a known MCT1 inhibitor, feature complex heterocyclic cores that can be conceptually derived from functionalized building blocks like substituted thiophenes.[10][12]
Safety and Handling
3-Methoxythiophene-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[5][6] The compound is noted to be air sensitive.[1][6]
Conclusion
3-Methoxythiophene-2-carbaldehyde is a high-value chemical intermediate with significant utility for the scientific research community, particularly those in pharmaceutical and medicinal chemistry. Its well-defined properties and reactive functional groups allow for its incorporation into complex molecular architectures. Its role as a precursor to novel therapeutics, such as monocarboxylate transporter inhibitors for oncology, underscores its importance in the drug discovery pipeline. Proper handling and storage are essential to maintain its integrity and ensure safety.
References
- 1. 3-Methoxythiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 3-Methoxythiophene-2-carbaldehyde | 35134-07-7 [sigmaaldrich.com]
- 4. 3-Methoxythiophene-2-carboxaldehyde, 97% | CymitQuimica [cymitquimica.com]
- 5. 3-Methoxythiophene-2-carbaldehyde | 35134-07-7 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 12. Structural basis of human monocarboxylate transporter 1 inhibition by anti-cancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
